molecular formula C18H21N3O2S B11157627 N-cyclopentyl-2-{3-[4-(methylsulfanyl)phenyl]-6-oxopyridazin-1(6H)-yl}acetamide

N-cyclopentyl-2-{3-[4-(methylsulfanyl)phenyl]-6-oxopyridazin-1(6H)-yl}acetamide

Cat. No.: B11157627
M. Wt: 343.4 g/mol
InChI Key: BJWCYNLJQBKBRR-UHFFFAOYSA-N
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Description

N-Cyclopentyl-2-{3-[4-(methylsulfanyl)phenyl]-6-oxopyridazin-1(6H)-yl}acetamide is a pyridazinone-based acetamide derivative featuring a 6-oxopyridazinone core substituted with a 4-(methylsulfanyl)phenyl group at position 3 and an acetamide moiety at position 1. The acetamide side chain is further functionalized with a cyclopentyl group, contributing to its unique physicochemical and pharmacological profile. This compound is structurally related to inhibitors targeting protein arginine methyltransferases (PRMTs) and formyl peptide receptors (FPRs), as suggested by analogs in the literature .

Properties

Molecular Formula

C18H21N3O2S

Molecular Weight

343.4 g/mol

IUPAC Name

N-cyclopentyl-2-[3-(4-methylsulfanylphenyl)-6-oxopyridazin-1-yl]acetamide

InChI

InChI=1S/C18H21N3O2S/c1-24-15-8-6-13(7-9-15)16-10-11-18(23)21(20-16)12-17(22)19-14-4-2-3-5-14/h6-11,14H,2-5,12H2,1H3,(H,19,22)

InChI Key

BJWCYNLJQBKBRR-UHFFFAOYSA-N

Canonical SMILES

CSC1=CC=C(C=C1)C2=NN(C(=O)C=C2)CC(=O)NC3CCCC3

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-cyclopentyl-2-{3-[4-(methylsulfanyl)phenyl]-6-oxopyridazin-1(6H)-yl}acetamide typically involves multiple steps:

    Formation of the Pyridazinone Core: The pyridazinone core can be synthesized through the cyclization of appropriate hydrazine derivatives with diketones under acidic or basic conditions.

    Introduction of the Phenyl Group: The phenyl ring with a methylsulfanyl substituent can be introduced via a Suzuki coupling reaction, where a boronic acid derivative of the phenyl ring reacts with a halogenated pyridazinone.

    Attachment of the Cyclopentyl Group: The cyclopentyl group can be attached through an alkylation reaction using cyclopentyl halides in the presence of a strong base.

    Final Acetylation: The final step involves the acetylation of the intermediate compound to form the desired acetamide.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the reactions to meet industrial demands.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The methylsulfanyl group can undergo oxidation to form sulfoxides or sulfones.

    Reduction: The pyridazinone ring can be reduced under hydrogenation conditions to form dihydropyridazinones.

    Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Catalysts like palladium on carbon (Pd/C) under hydrogen gas are typical.

    Substitution: Nitrating agents like nitric acid or halogenating agents like bromine can be used.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Dihydropyridazinones.

    Substitution: Nitro or halogenated derivatives of the phenyl ring.

Scientific Research Applications

Chemistry

In chemistry, N-cyclopentyl-2-{3-[4-(methylsulfanyl)phenyl]-6-oxopyridazin-1(6H)-yl}acetamide can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it valuable in organic synthesis.

Biology

In biological research, this compound can be studied for its potential interactions with biological macromolecules. Its structural features suggest it could bind to specific proteins or enzymes, making it a candidate for drug discovery and development.

Medicine

In medicine, the compound’s potential pharmacological properties can be explored. It may exhibit activity against certain diseases or conditions, making it a potential lead compound for therapeutic development.

Industry

In the industrial sector, this compound can be used in the development of new materials or as an intermediate in the synthesis of other valuable chemicals.

Mechanism of Action

The mechanism of action of N-cyclopentyl-2-{3-[4-(methylsulfanyl)phenyl]-6-oxopyridazin-1(6H)-yl}acetamide would depend on its specific application. In a biological context, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The pathways involved could include inhibition or activation of specific signaling cascades, leading to the desired therapeutic effect.

Comparison with Similar Compounds

Table 1: Key Structural Features of Analogous Pyridazinone Derivatives

Compound Name Core Structure R1 (Position 3) R2 (Acetamide Substituent) Molecular Weight
Target Compound 6-oxopyridazinone 4-(methylsulfanyl)phenyl Cyclopentyl ~387.54*
N-(3-(Azepan-1-ylsulfonyl)-4-methylphenyl)-2-(4,5-dichloro-6-oxopyridazin-1-yl)acetamide 4,5-dichloro-6-oxopyridazinone 3-(azepan-1-ylsulfonyl)-4-methylphenyl 4-methylphenyl 504.94
N-(4-Bromophenyl)-2-{3-methyl-5-[4-(methylthio)benzyl]-6-oxo-pyridazin-1-yl}acetamide 3-methyl-6-oxopyridazinone 4-(methylthio)benzyl 4-bromophenyl 445.34
N-(6-methylheptan-2-yl)-2-{3-[4-(methylsulfanyl)phenyl]-6-oxopyridazin-1-yl}acetamide 6-oxopyridazinone 4-(methylsulfanyl)phenyl 6-methylheptan-2-yl 387.54
N-[2-(4-methoxyphenyl)ethyl]-2-[3-(4-methoxyphenyl)-6-oxopyridazin-1-yl]acetamide 6-oxopyridazinone 4-methoxyphenyl 2-(4-methoxyphenyl)ethyl 393.44

Key Observations :

  • Substituent Effects : The target compound’s methylsulfanyl group (R1) is less polar than the dichloro () or methoxy () groups in analogs, favoring higher lipophilicity. The cyclopentyl group (R2) provides steric bulk comparable to azepane () but greater rigidity than linear alkyl chains (e.g., 6-methylheptan-2-yl in ).
  • Electronic Properties: The methylsulfanyl group’s electron-donating nature may alter the pyridazinone core’s reactivity compared to electron-withdrawing substituents like chlorine ().

Key Observations :

  • The target compound’s synthesis may follow methods similar to , using acid-amine coupling, but optimized for cyclopentylamine.
  • Yields vary significantly; dichloro-substituted analogs () achieve higher yields (79%) than bromophenyl derivatives (10%, ), likely due to steric hindrance or reactivity of aryl halides.

Pharmacological and Physicochemical Comparisons

Table 3: Pharmacological Data of Selected Analogs

Compound Name Biological Activity Key Findings Reference
Target Compound Hypothesized PRMT5/FPR modulation*
Compound in PRMT5-substrate adaptor inhibitor Demonstrated sub-µM IC50 in cell assays
N-(4-Bromophenyl)-2-{3-methyl-5-[4-(methylthio)benzyl]-6-oxo-pyridazin-1-yl}acetamide Formyl peptide receptor antagonist Moderate activity (IC50 ~5–10 µM)
Antipyrine/pyridazinone hybrids (e.g., 6c, 6e) Anti-inflammatory/analgesic IR and NMR confirmed stability

*Inferred from structural similarity to .

Key Observations :

  • The methylsulfanyl group in the target compound and may enhance binding to hydrophobic pockets in FPRs or PRMTs.
  • Cyclopentyl substitution could improve metabolic stability compared to N-(4-bromophenyl) analogs (), which may undergo dehalogenation.

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